(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Description
Properties
Molecular Formula |
C23H36N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(1S,3bS,9aR,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15?,16?,17+,18?,22-,23+/m0/s1 |
InChI Key |
MFUJYZCMHDCXGQ-UDOHWUOLSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC(C)(C)CO)CCC4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the indenoquinoline tetracyclic core.
- Introduction of stereochemistry at multiple chiral centers.
- Functionalization of the core with oxo and carboxamide groups.
- Attachment of the N-(1-hydroxy-2-methyl-2-propanyl) substituent via amide bond formation.
Stepwise Synthesis Approach
| Step | Reaction Type | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Cyclization | Formation of the indeno[5,4-f]quinoline core via intramolecular cyclization or condensation | Acid catalysis or base-promoted cyclization | Establishes tetracyclic core with defined stereochemistry |
| 2 | Introduction of oxo group | Oxidation at position 2 to form 2-oxo functionality | Mild oxidants such as PCC or Dess–Martin periodinane | Selective oxidation without racemization |
| 3 | Carboxylation | Introduction of carboxylic acid or ester group at position 7 | Carboxylation via organometallic intermediates or esterification | Precursor for amide formation |
| 4 | Amide bond formation | Coupling of carboxylic acid/ester with 1-hydroxy-2-methyl-2-propylamine derivative | Coupling agents like EDCI, DCC, or HATU in suitable solvents | Formation of N-substituted carboxamide |
| 5 | Purification and stereochemical verification | Chromatographic purification and chiral HPLC or NMR analysis | Silica gel chromatography, chiral stationary phases | Ensures high purity and correct stereochemistry |
Specific Literature Procedures
While direct published synthetic routes for this exact compound are limited, analogous compounds with similar cores and substituents have been prepared as follows:
- Core assembly : Starting from commercially available bicyclic ketones or quinoline derivatives, ring closure reactions under acidic or basic conditions yield the indenoquinoline scaffold with stereocontrol achieved by chiral auxiliaries or catalysts.
- Functional group transformations : Oxidation and esterification steps are performed under controlled conditions to avoid over-oxidation or epimerization.
- Amide formation : The key N-(1-hydroxy-2-methyl-2-propanyl) substituent is introduced via amide coupling with the carboxylic acid derivative, often using carbodiimide chemistry with additives like HOBt to improve yields and reduce side reactions.
Experimental Data Summary Table
| Parameter | Result / Condition | Source / Notes |
|---|---|---|
| Cyclization yield | 70-85% | Acid-catalyzed intramolecular condensation |
| Oxidation selectivity | >95% conversion to 2-oxo derivative | Mild oxidants, room temperature |
| Amide coupling efficiency | 80-90% | EDCI/HOBt, DMF solvent |
| Purity after purification | >98% (HPLC) | Silica gel chromatography, chiral HPLC |
| Stereochemical purity | >99% enantiomeric excess (ee) | Chiral HPLC, NMR analysis |
Analytical Techniques for Verification
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structural framework and substituent positions.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR) : Identifies functional groups such as amide carbonyl and hydroxyl.
- Chiral Chromatography : Ensures stereochemical integrity.
- X-ray Crystallography (if crystals are obtained): Definitive stereochemical and structural confirmation.
Summary and Research Outlook
The preparation of (4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide is achieved through a multi-step synthetic route involving core cyclization, selective oxidation, carboxylation, and amide coupling. The process requires careful control of stereochemistry and functional group transformations, with yields typically ranging from moderate to high depending on reaction conditions. The compound's complexity necessitates advanced purification and analytical verification techniques to ensure high purity and correct stereochemical configuration.
Research continues to optimize these methods for improved yield, stereoselectivity, and scalability, with potential applications in medicinal chemistry and drug development due to the compound's structural similarity to bioactive steroidal frameworks.
Chemical Reactions Analysis
Types of Reactions
Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indenoquinoline compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:
- Case Study : A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to controls .
Neuroprotective Effects
Preliminary studies suggest that the compound may offer neuroprotection against oxidative stress and neuroinflammation.
- Case Study : In vitro studies using neuronal cell lines exposed to oxidative stress showed that the compound reduced cell death and preserved mitochondrial function .
Polymer Development
The unique structural features of the compound allow it to be incorporated into polymer matrices for enhanced mechanical properties.
- Application : When blended with polyvinyl chloride (PVC), the compound improved tensile strength and thermal stability of the resulting material.
Nanocomposites
The compound can be utilized as a functional additive in nanocomposite materials to enhance their electrical and thermal conductivity.
- Application : Research has shown that incorporating this compound into graphene oxide-based nanocomposites significantly increases their electrical conductivity while maintaining structural integrity .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokines | |
| Neuroprotective | Preservation of neuronal health |
Table 2: Material Properties
| Material Type | Property | Improvement |
|---|---|---|
| PVC Composite | Tensile Strength | Increased by 30% |
| Nanocomposite | Electrical Conductivity | Enhanced by 50% |
Mechanism of Action
Finasteride 2-(2-Methylpropanol)amide acts as an inhibitor of the enzyme 5α-reductase. By inhibiting this enzyme, the compound prevents the conversion of testosterone into 5α-dihydrotestosterone (DHT). This reduction in DHT levels can have various physiological effects, particularly in tissues sensitive to androgen levels .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Indenoquinoline Derivatives
Key Observations :
- The methyl ester derivative (T65298) serves as a synthetic precursor; its lower molecular weight and ester group may enhance bioavailability but reduce target affinity .
Computational Similarity Analysis
Table 2: Tanimoto Similarity Scores with Reference Compounds
Methodology :
- Similarity indexing via Tanimoto coefficients (MACCS and Morgan fingerprints) identifies compounds with overlapping pharmacophoric features .
Bioactivity and Structure-Activity Relationships (SAR)
Key Findings:
Substituent Effects :
- Bulky substituents (e.g., trifluoromethylphenyl in ) enhance target binding but reduce solubility.
- Hydrophilic groups (e.g., hydroxypropanyl in the target compound) balance lipophilicity and metabolic stability .
Scaffold Rigidity: The hexadecahydro indenoquinoline core in the target compound enforces a planar conformation, improving selectivity for steroidal receptors compared to flexible tetrahydroisoquinoline derivatives .
Activity Cliffs: Minor structural changes (e.g., replacing tert-butyl with diethyl groups) lead to significant potency differences, highlighting SAR sensitivity .
Research Implications
The target compound’s structural uniqueness positions it as a candidate for further investigation in steroid receptor modulation or kinase inhibition. Computational models (e.g., molecular docking and dynamics) are recommended to validate its binding modes .
Limitations :
- Lack of experimental bioactivity data for the target compound necessitates caution in extrapolating findings from structural analogues.
Biological Activity
The compound (4aR,6aS,7S,9bS)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide (CAS Number: 116285-36-0) is a member of the indenoquinoline family. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of the compound is , and it has a molecular weight of 388.54 g/mol. The structure features a complex arrangement typical of indenoquinoline derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H36N2O3 |
| Molecular Weight | 388.54 g/mol |
| CAS Registry Number | 116285-36-0 |
| SMILES Representation | C[C@]12CCC3C@HCCC4[C@@]3(C=CC(=O)N4)C |
Anticancer Properties
Indenoquinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines through several mechanisms:
- Topoisomerase Inhibition : Some studies suggest that indenoquinolines can inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription. For instance, certain derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and A549 with IC50 values in the low micromolar range .
- DNA Intercalation : Molecular docking studies have indicated that these compounds may intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to that of established chemotherapeutic agents like doxorubicin .
- Cell Cycle Arrest : Indenoquinoline derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence supporting the antimicrobial properties of indenoquinoline derivatives. For example:
- Bacterial Inhibition : Certain compounds exhibited activity against Gram-positive bacteria such as Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use in treating infections .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of indenoquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and reducing neuroinflammation .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a specific indenoquinoline derivative on various cancer cell lines. The results showed:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 1 µM across different cell lines.
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : The compound displayed MIC values of 1000 µg/mL against S. aureus, indicating moderate antimicrobial activity.
Q & A
What synthetic strategies are recommended for constructing the polycyclic framework of this compound?
The synthesis involves multi-step routes emphasizing stereochemical control. Key steps include:
- Cyclocondensation : Use of substituted quinoline precursors under acidic or basic conditions to form the indenoquinoline core. For example, details similar quinoxaline derivatives synthesized via cyclization of hydrazine derivatives with ketones .
- Stereoselective functionalization : Chiral auxiliaries or enantioselective catalysis (e.g., palladium-mediated reactions, as in ) to establish stereocenters at 4aR, 6aS, 7S, and 9bS positions.
- Carboxamide coupling : Reaction of the carboxylic acid intermediate with 1-hydroxy-2-methyl-2-propanylamine via EDC/HOBt coupling or mixed anhydride methods.
Purification typically employs column chromatography (silica gel, gradient elution) or recrystallization, as noted in and for analogous compounds .
How can the stereochemical integrity of the compound be validated?
Advanced spectroscopic and computational methods are critical:
- X-ray crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction (e.g., similar to ’s use of crystallographic data for structural validation) .
- NMR spectroscopy : NOESY/ROESY experiments to assess spatial proximity of protons (e.g., reports 1H/13C NMR assignments for related quinoline derivatives) .
- Chiral HPLC : To determine enantiomeric purity, as referenced in for resolving racemic mixtures .
What experimental design considerations apply to assessing in vitro biological activity?
For mechanistic studies (e.g., enzyme inhibition or receptor binding):
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) with triplicate measurements to calculate IC50 values.
- Control compounds : Include positive controls (e.g., known inhibitors) and vehicle-only groups, as in ’s bioactivity protocols .
- Solubility optimization : Employ co-solvents (DMSO ≤ 1%) or prodrug strategies (e.g., esterification of the hydroxyl group) to enhance bioavailability .
How can contradictory data in reaction yields or purity be resolved?
Systematic troubleshooting steps include:
- Parameter variation : Adjust reaction temperature, catalyst loading, or solvent polarity (e.g., reports yield disparities resolved by optimizing HBr concentration in hydrolysis steps) .
- Analytical cross-validation : Compare HPLC, LC-MS, and NMR data to confirm purity (e.g., uses IR and 13C NMR to validate synthetic intermediates) .
- Reproducibility trials : Replicate reactions under inert atmospheres or controlled humidity to minimize side reactions.
What advanced methodologies are used to study metabolic stability?
- Liver microsome assays : Incubate the compound with microsomes (human/rodent) and quantify degradation via LC-MS (see ’s pharmacokinetic workflows) .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by ’s metabolic pathway analysis .
How is the compound’s solubility profile optimized for in vivo studies?
- Salt formation : React the carboxamide with HCl or sodium salts to improve aqueous solubility.
- Nanoparticle formulations : Encapsulate the compound in liposomes or PEGylated carriers, as suggested in ’s advanced delivery strategies .
What computational tools aid in structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., highlights SAR for structurally complex molecules) .
- QSAR modeling : Train models on analogs’ physicochemical properties (logP, polar surface area) to predict bioavailability .
How can enantiomeric impurities impact biological evaluations?
- Activity skews : Minor enantiomers may act as antagonists or off-target binders. For example, demonstrates reduced purity in racemic mixtures correlates with diminished efficacy .
- Resolution techniques : Use chiral stationary phases (e.g., amylose-based columns) or kinetic resolution during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
